1-(2,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
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Overview
Description
1-(2,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a thieno[3,4-b]pyrrole core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of the 2,4-dimethylphenyl group and the 5,5-dioxide functionality further enhances its chemical properties and reactivity.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-(2,4-dimethylphenyl)-β-alanine with a suitable thiocarbonyl compound, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing functionalities.
Reduction: Reduction reactions can be employed to convert the 5,5-dioxide functionality to other oxidation states.
Substitution: The aromatic ring and the thieno[3,4-b]pyrrole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents, while nucleophilic substitution can be facilitated by bases or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[3,4-b]pyrrole core.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar bicyclic core structure and have been studied for their anti-tumor activity.
N-aryl-β-alanines: These compounds are precursors in the synthesis of various heterocyclic systems, including thieno[3,4-b]pyrroles.
Uniqueness
1-(2,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide stands out due to its specific substitution pattern and the presence of the 5,5-dioxide functionality
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-9-3-4-12(10(2)5-9)15-13-8-19(17,18)7-11(13)6-14(15)16/h3-5,11,13H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCCIENHFLUHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3CC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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